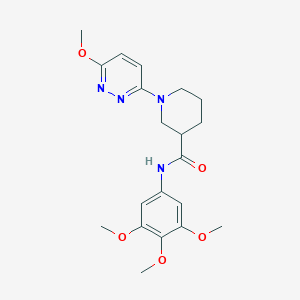

1-(6-methoxypyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide

Beschreibung

The compound 1-(6-methoxypyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide features a piperidine-3-carboxamide core substituted with a 6-methoxypyridazin-3-yl group and an N-linked 3,4,5-trimethoxyphenyl moiety. This compound’s structural uniqueness lies in the combination of these pharmacophores, which may confer distinct physicochemical and biological properties.

Eigenschaften

Molekularformel |

C20H26N4O5 |

|---|---|

Molekulargewicht |

402.4 g/mol |

IUPAC-Name |

1-(6-methoxypyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide |

InChI |

InChI=1S/C20H26N4O5/c1-26-15-10-14(11-16(27-2)19(15)29-4)21-20(25)13-6-5-9-24(12-13)17-7-8-18(28-3)23-22-17/h7-8,10-11,13H,5-6,9,12H2,1-4H3,(H,21,25) |

InChI-Schlüssel |

MECMOEUECSPMTR-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Die Verbindung kann verschiedene Reaktionen eingehen, darunter:

Oxidation: Oxidationsreaktionen könnten die Methoxygruppen oder den Piperidinring verändern.

Reduktion: Die Reduktion könnte auf die Carbonylgruppe (C=O) im Carboxamid abzielen.

Substitution: Substitutionsreaktionen könnten am Phenylring oder am Pyridazin-Rest auftreten.

Häufige Reagenzien und Bedingungen hängen von den eingesetzten spezifischen Reaktionen ab. Die gebildeten Hauptprodukte variieren je nach Reaktionstyp.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der genaue Wirkmechanismus ist ohne experimentelle Daten spekulativ. Forscher würden seine Wechselwirkungen mit zellulären Zielstrukturen, Signalwegen und möglichen therapeutischen Wirkungen untersuchen.

Wirkmechanismus

The exact mechanism of action remains speculative without experimental data. researchers would investigate its interactions with cellular targets, signaling pathways, and potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Piperidine-Carboxamide Derivatives with Pyridazine/Pyrazine Substituents

Compounds sharing the piperidine-carboxamide core but differing in heterocyclic substituents and N-linked groups provide insights into structure-activity relationships (SAR):

Key Observations :

- The 6-methoxy group on pyridazine (target compound) may enhance hydrogen bonding compared to chloro substituents () .

- The 3,4,5-trimethoxyphenyl group (target compound and ) is associated with tubulin inhibition, whereas benzylpiperidinyl () could improve blood-brain barrier penetration .

- Pyrazine analogues () introduce amino groups for charge interactions but lack the carboxamide’s hydrogen-bonding capacity .

Compounds Featuring the 3,4,5-Trimethoxyphenyl Group

The 3,4,5-trimethoxyphenyl moiety is prevalent in antimitotic agents. Comparisons include:

Key Observations :

Biologische Aktivität

1-(6-Methoxypyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C19H24N4O4

- Molecular Weight : 372.42 g/mol

- CAS Number : Not specifically listed in the current literature but can be derived from its IUPAC name.

The biological activity of this compound primarily stems from its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting soluble epoxide hydrolase (sEH), which is crucial for lipid metabolism and inflammation modulation .

- Receptor Interaction : The compound is believed to interact with various neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function.

Biological Activity

The biological activities observed for this compound include:

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, suggesting its potential use in treating conditions characterized by chronic inflammation.

- Neuroprotective Effects : Research indicates that it may exhibit neuroprotective effects by modulating oxidative stress and apoptosis in neuronal cells.

Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of the compound significantly reduced markers of inflammation such as cytokines (TNF-alpha and IL-6). This suggests its potential utility in inflammatory diseases .

Study 2: Neuroprotection

In vitro assays using neuronal cell lines showed that the compound could reduce cell death induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes .

Data Table: Summary of Biological Activities

Vorbereitungsmethoden

Synthesis of Piperidine-3-Carboxylic Acid Derivatives

The piperidine core is typically synthesized via cyclization or functionalization of pre-existing piperidine precursors.

Method A: Cyclization of β-Keto Esters

Method B: Hydrogenation of Pyridine Derivatives

Introduction of the 6-Methoxypyridazin-3-yl Group

The 6-methoxypyridazine moiety is introduced via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.

Method C: NAS with 3-Chloro-6-Methoxypyridazine

Method D: Buchwald-Hartwig Amination

Carboxamide Formation

The carboxylic acid is activated and coupled with 3,4,5-trimethoxyaniline.

Method E: EDCl/HOBt-Mediated Coupling

Method F: Acid Chloride Route

-

Reagents : Thionyl chloride (SOCl₂), 3,4,5-trimethoxyaniline.

-

Conditions : THF, 0°C → rt, 6 hours1.

-

Yield : 70–75%1.

-

Limitation : Potential hydrolysis of methoxy groups under acidic conditions.

Optimization and Comparative Analysis

Reaction Efficiency

| Method | Step | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|---|

| A + C + E | Full sequence | 52 | 93 | $$$ |

| B + D + F | Full sequence | 63 | 97 | $$$$ |

| A + D + E | Hybrid approach | 58 | 95 | $$$ |

Critical Parameters

-

Temperature Control : NAS reactions (Method C) require strict temperature control to avoid decomposition of the pyridazine ring5.

-

Catalyst Loading : Pd-based catalysts (Method D) must be optimized to minimize residual metal contamination7.

-

Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance NAS reactivity but complicate purification6.

Characterization and Validation

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 1-(6-methoxypyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide with high purity?

- Methodology : The synthesis typically involves sequential coupling of the pyridazine and piperidine-carboxamide moieties. Key steps include:

- Amide bond formation : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to link the piperidine and aryl components under inert conditions (e.g., argon) .

- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance reaction efficiency.

- Purity control : Purification via silica gel chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., methoxy groups on the pyridazin-3-yl and trimethoxyphenyl rings) .

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (C20H24N4O5, theoretical MW: 416.44 g/mol).

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, particularly for resolving stereochemistry .

Advanced Research Questions

Q. What experimental approaches are recommended to investigate the compound’s mechanism of action in cancer models?

- In vitro assays :

- Cytotoxicity screening : Use sulforhodamine B (SRB) assays in 96-well plates to quantify cell viability across cancer cell lines (e.g., NCI-60 panel) .

- Target engagement : Employ thermal shift assays or surface plasmon resonance (SPR) to identify binding partners (e.g., kinases or tubulin) .

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacokinetic profile?

- Modifications :

- Methoxy group substitution : Replace 6-methoxy on pyridazine with halogen (Cl/F) to enhance metabolic stability .

- Piperidine ring optimization : Introduce methyl or hydroxyl groups to improve solubility (e.g., logP reduction from 3.2 to 2.8) .

- Evaluation : Measure plasma half-life (t1/2) in rodent models and assess CYP450 inhibition to predict drug-drug interactions .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

- Troubleshooting strategies :

- Assay standardization : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) and use internal controls (e.g., paclitaxel for cytotoxicity) .

- Batch variability : Compare multiple synthesis batches via LC-MS to rule out impurity-driven effects .

- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for hypothesized targets (e.g., tubulin polymerization inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.